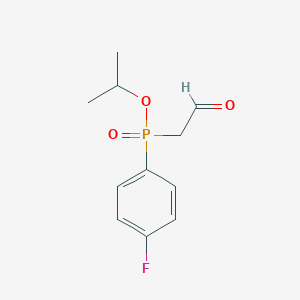![molecular formula C10H10F3NO B14357309 N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide CAS No. 91759-50-1](/img/structure/B14357309.png)
N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 2-methyl-6-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
- N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]acetamide
- N-[3-(Trifluoromethyl)phenyl]acetamide
- 2-(4-Chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
Comparison: N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Propiedades
Número CAS |
91759-50-1 |
|---|---|
Fórmula molecular |
C10H10F3NO |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-4-3-5-8(10(11,12)13)9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
IDQGCJWCTJRSFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



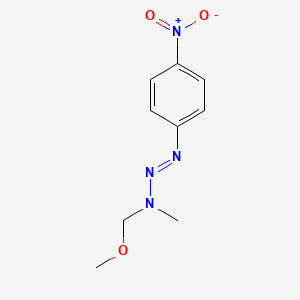
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
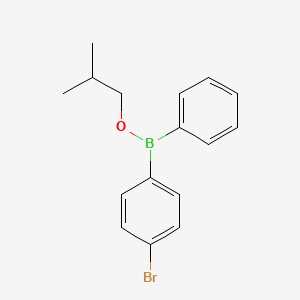
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
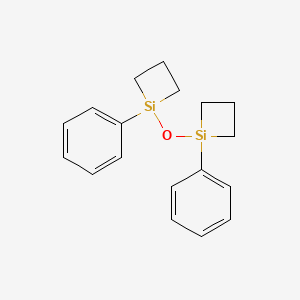
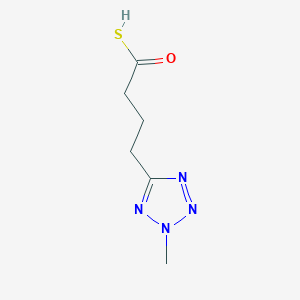

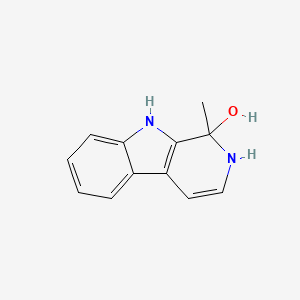
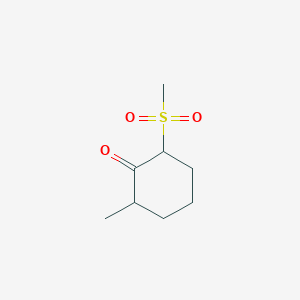

![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
